molecular formula C10H14BNO4 B8514610 (6-Isopropyl-2-methyl-3-nitrophenyl)boronic acid

(6-Isopropyl-2-methyl-3-nitrophenyl)boronic acid

Cat. No.: B8514610
M. Wt: 223.04 g/mol
InChI Key: MMCBSFKXSGLLMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Isopropyl-2-methyl-3-nitrophenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a benzene ring substituted with isopropyl, methyl, and nitro groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Isopropyl-2-methyl-3-nitrophenyl)boronic acid typically involves the following steps:

    Alkylation: The addition of isopropyl and methyl groups to the benzene ring.

A common synthetic route involves the nitration of 2-methyl-6-isopropylbenzene followed by borylation using a palladium-catalyzed reaction with bis(pinacolato)diboron under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(6-Isopropyl-2-methyl-3-nitrophenyl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds using palladium catalysts.

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The boronic acid group can be substituted with other functional groups.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

    Oxidation: Reducing agents like hydrogen gas or metal hydrides.

    Substitution: Various electrophiles and nucleophiles depending on the desired product.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Amino derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

(6-Isopropyl-2-methyl-3-nitrophenyl)boronic acid is used in various scientific research applications:

    Chemistry: As a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.

    Biology: In the development of boron-containing drugs and probes.

    Medicine: Potential use in the synthesis of pharmaceuticals.

    Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (6-Isopropyl-2-methyl-3-nitrophenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar reactions.

    4-Methylphenylboronic Acid: Similar structure but with a methyl group instead of isopropyl.

    3-Nitrophenylboronic Acid: Contains a nitro group but lacks the isopropyl and methyl groups.

Uniqueness

(6-Isopropyl-2-methyl-3-nitrophenyl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of both electron-donating (isopropyl and methyl) and electron-withdrawing (nitro) groups provides a unique balance that can be exploited in various synthetic applications .

Properties

Molecular Formula

C10H14BNO4

Molecular Weight

223.04 g/mol

IUPAC Name

(2-methyl-3-nitro-6-propan-2-ylphenyl)boronic acid

InChI

InChI=1S/C10H14BNO4/c1-6(2)8-4-5-9(12(15)16)7(3)10(8)11(13)14/h4-6,13-14H,1-3H3

InChI Key

MMCBSFKXSGLLMZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1C)[N+](=O)[O-])C(C)C)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Isopropyl-2-methylbenzeneboronic acid (8 g) is added portionwise over 1 hour to 90% HNO3 (50 mL) at −40° C., maintaining an internal temperature below −30° C. After addition, the mixture is stirred at −40 to −30° C. for 15 minutes, then poured onto ice, and diluted with water. The solid is collected by filtration, washed with water and dried to give 6-isopropyl-2-methyl-3-nitrobenzeneboronic acid as a white solid. 1H NMR (DMSO-d6) 7.78 (d, 2H), 7.30 (d, 2H), 2.85 (m, 1H), 2.38 (s, 3H), 1.15 (d, 6H).
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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